molecular formula C8H12BNO4 B1387002 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-36-6

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1387002
CAS No.: 1104637-36-6
M. Wt: 197 g/mol
InChI Key: LLXFTRDFBQZFSN-UHFFFAOYSA-N
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Scientific Research Applications

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in various biochemical reactions It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function The compound is known to form stable complexes with certain enzymes, thereby modulating their catalytic activity Additionally, it can bind to specific proteins, altering their conformation and function

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic pathways, impacting the production and utilization of energy within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms It can bind to biomolecules, such as enzymes and proteins, influencing their activity and function The compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that the compound can have lasting effects on cellular function, influencing gene expression and metabolic pathways over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm. These findings are crucial for determining the safe and effective use of the compound in research and industry .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels The compound can modulate the activity of specific enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications

Chemical Reactions Analysis

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols .

Properties

IUPAC Name

2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXFTRDFBQZFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657623
Record name 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-36-6
Record name 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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